2-Fluorobenzoyl isocyanate
Overview
Description
2-Fluorobenzoyl isocyanate is a chemical compound that belongs to the class of isocyanates. It is widely used in various fields, including medical research, environmental research, and industrial applications. The molecular formula of this compound is C8H4FNO, and it has a molecular weight of 151.14 g/mol .
Preparation Methods
The synthesis of 2-Fluorobenzoyl isocyanate can be achieved through various methods. One common method involves the reaction of 2-fluorobenzoyl chloride with potassium cyanate in the presence of a suitable solvent. Another method includes the oxidation of 2-fluorobenzyl isocyanide using an oxidizing agent such as dimethyl sulfoxide (DMSO) in the presence of trifluoroacetic anhydride . Industrial production methods often involve the phosgene process, which is widely used for the production of isocyanates .
Chemical Reactions Analysis
2-Fluorobenzoyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation Reactions: It can be oxidized to form corresponding isocyanates using oxidizing agents like DMSO.
Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamates and ureas.
Common reagents used in these reactions include amines, alcohols, and oxidizing agents like DMSO. The major products formed from these reactions are ureas, carbamates, and isocyanates .
Scientific Research Applications
2-Fluorobenzoyl isocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
Comparison with Similar Compounds
2-Fluorobenzoyl isocyanate can be compared with other similar compounds, such as:
2-Fluorobenzyl isocyanate: Similar in structure but differs in the position of the isocyanate group.
2-Fluorophenyl isocyanate: Similar in structure but lacks the benzoyl group.
2-(Fluorobenzoyl)cyclohexane-1,3-diones: Contains a cyclohexane ring and is used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-fluorobenzoyl isocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUCDVKHMVGFOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517565 | |
Record name | 2-Fluorobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62869-34-5 | |
Record name | 2-Fluorobenzoyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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